molecular formula C6H6FNO B13104054 3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile

3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile

Cat. No.: B13104054
M. Wt: 127.12 g/mol
InChI Key: KZIMDNDXEZWALA-CRCLSJGQSA-N
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Description

3-((1R,2R)-rel-2-Fluorocyclopropyl)-3-oxopropanenitrile is a compound of significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a fluorocyclopropyl group, which imparts distinct chemical properties, making it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R,2R)-rel-2-Fluorocyclopropyl)-3-oxopropanenitrile typically involves the cyclopropanation of an appropriate olefin followed by the introduction of the fluorine atom. One common method includes the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation. The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((1R,2R)-rel-2-Fluorocyclopropyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-((1R,2R)-rel-2-Fluorocyclopropyl)-3-oxopropanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-((1R,2R)-rel-2-Fluorocyclopropyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1R,2R)-rel-2-Fluorocyclopropyl)-3-oxopropanenitrile is unique due to the combination of the fluorocyclopropyl group and the oxopropanenitrile moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile

InChI

InChI=1S/C6H6FNO/c7-5-3-4(5)6(9)1-2-8/h4-5H,1,3H2/t4-,5+/m0/s1

InChI Key

KZIMDNDXEZWALA-CRCLSJGQSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1F)C(=O)CC#N

Canonical SMILES

C1C(C1F)C(=O)CC#N

Origin of Product

United States

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